molecular formula C13H12N2O4S B13188503 5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid

5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid

Cat. No.: B13188503
M. Wt: 292.31 g/mol
InChI Key: XVLZDORHCYYVSG-UHFFFAOYSA-N
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Description

5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a carboxylic acid group

Preparation Methods

The synthesis of 5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the isothiazole ring, and subsequent deprotection. One common method involves the reaction of a benzyloxycarbonyl-protected amino acid with a suitable isothiazole precursor under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and rigorous quality control measures .

Chemical Reactions Analysis

5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with enzymes or receptors. The isothiazole ring may play a role in binding to metal ions or other cofactors, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

3-methyl-5-(phenylmethoxycarbonylamino)-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C13H12N2O4S/c1-8-10(12(16)17)11(20-15-8)14-13(18)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,18)(H,16,17)

InChI Key

XVLZDORHCYYVSG-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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